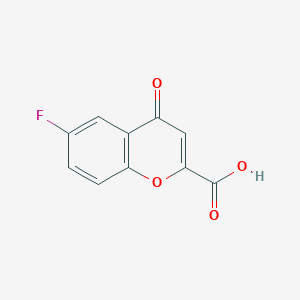

6-Fluorochromone-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJYDFADRMBXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399267 | |

| Record name | 6-Fluorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99199-59-4 | |

| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluorochromone-2-carboxylic Acid

Introduction

6-Fluorochromone-2-carboxylic acid (CAS No: 99199-59-4) is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its unique chemical structure, incorporating a fluorinated chromone ring and a carboxylic acid group, makes it a valuable intermediate in various fields, particularly in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 99199-59-4 | [2] |

| Molecular Formula | C₁₀H₅FO₄ | [2] |

| Molecular Weight | 208.14 g/mol | [2] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 257-259 °C | [2] |

| Assay | ≥98% | [2] |

| InChI | 1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | [2] |

| InChIKey | JZJYDFADRMBXAW-UHFFFAOYSA-N | [2] |

| SMILES | OC(=O)C1=CC(=O)c2cc(F)ccc2O1 | [2] |

Spectral Data and Characterization

Spectroscopic data is critical for the identification and purity assessment of this compound. Below are the expected spectral characteristics based on its functional groups.

Infrared (IR) Spectroscopy The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. For this compound, the following are anticipated:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[4]

-

C=O Stretch: An intense band for the carbonyl group of the carboxylic acid is expected between 1760-1690 cm⁻¹.[4] The ketone carbonyl within the chromone ring will also show a strong absorption in a similar region.

-

C-O Stretch: A band corresponding to the C-O stretching vibration is typically found in the 1320-1210 cm⁻¹ region.[4]

-

O-H Bend: O-H bending vibrations are expected in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-12 ppm range.[5] The aromatic protons on the fluorinated benzene ring and the proton on the pyrone ring will exhibit chemical shifts in the aromatic region, with splitting patterns influenced by the fluorine atom and adjacent protons.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm.[5] The ketone carbonyl carbon of the chromone ring will also be in a similar deshielded region. The aromatic carbons will appear in their characteristic region, with their chemical shifts influenced by the electron-withdrawing fluorine atom.

Mass Spectrometry (MS) In mass spectrometry, carboxylic acids often show a weak molecular ion peak.[6] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5]

Applications and Biological Relevance

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional molecules.[1] Its fluorinated structure can enhance the metabolic stability and binding affinity of target molecules.

References

In-Depth Technical Guide: 6-Fluorochromone-2-carboxylic acid

CAS Number: 99199-59-4

Synonyms: 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Introduction

6-Fluorochromone-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the chromone class. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor in the production of the cardiovascular drug Nebivolol.[1][2] Its unique fluorinated structure enhances its utility as a building block in medicinal chemistry and organic synthesis.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 99199-59-4 | [3] |

| Molecular Formula | C₁₀H₅FO₄ | [3] |

| Molecular Weight | 208.14 g/mol | [3][4] |

| Appearance | White to off-white powder/crystal | [3] |

| Melting Point | 255-261 °C | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Storage Conditions | 0-8°C | [3] |

Synthesis

A key intermediate in this pathway is 2-(p-fluorophenoxy)butenedioic acid, which is then cyclized to form the chromone ring system.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of 6-Fluorochroman-2-carboxylic acid (Downstream Product)

While a detailed protocol for the synthesis of this compound is not available, a well-documented procedure for its reduction to 6-fluorochroman-2-carboxylic acid exists. This highlights a significant application of the title compound as a direct precursor in further synthetic steps.

Reaction: Catalytic hydrogenation of this compound.

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst

-

Glacial acetic acid

-

Hydrogen gas

-

Autoclave

Procedure:

-

A mixture of this compound and a palladium-carbon (Pd/C) catalyst is prepared in glacial acetic acid.

-

The mixture is placed in an autoclave.

-

The system is purged with an inert gas, such as nitrogen, before introducing hydrogen.

-

The reaction is carried out under hydrogen pressure at an elevated temperature (e.g., 70-80°C).

-

The progress of the reaction is monitored until the uptake of hydrogen ceases.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent (glacial acetic acid) is removed under reduced pressure.

-

The resulting crude product is purified, typically by crystallization, to yield 6-fluorochroman-2-carboxylic acid.

Caption: Experimental workflow for the reduction of this compound.

Spectroscopic Data

Detailed, quantitative spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the following characteristic signals would be expected in its spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic proton of the chromone ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the aromatic ring (with C-F coupling), the vinylic carbons, and the carboxylic acid carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the ketone and the carboxylic acid, and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.14 g/mol ).

Note: The absence of publicly available, specific spectral data is a significant limitation for the in-depth characterization of this compound. Researchers are advised to acquire their own analytical data upon synthesis or purchase.

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the public domain to suggest that this compound possesses notable intrinsic biological activity or directly modulates specific signaling pathways. Its primary role in the scientific literature and commercial applications is that of a key building block in the synthesis of more complex, biologically active molecules.[1][3]

Applications

The principal application of this compound is as a key intermediate in the pharmaceutical industry.[3]

-

Synthesis of Nebivolol: It is a critical precursor in the multi-step synthesis of Nebivolol, a beta-blocker used to treat hypertension.[1][2]

-

Medicinal Chemistry: Its chromone scaffold and fluorine substitution make it a valuable starting material for the development of new therapeutic agents.[3]

-

Fluorescent Probes: There is potential for its use in the development of fluorescent probes for biological imaging, although this application is less documented.[3]

Conclusion

This compound is a well-defined chemical entity with established physical and chemical properties. Its significance lies predominantly in its role as a pivotal intermediate in pharmaceutical synthesis, particularly for the cardiovascular drug Nebivolol. While a general synthetic pathway is understood, a detailed, publicly available experimental protocol for its synthesis is lacking. Similarly, comprehensive and quantitative spectroscopic data is not readily accessible. Future research and publications may provide more detailed insights into the synthesis and full characterization of this important chemical compound.

References

An In-depth Technical Guide to the Crystal Structure of 6-Fluorochromone-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluorochromone-2-carboxylic acid, with a focus on its crystal structure. While direct crystallographic data for this specific compound is not publicly available, this document outlines the probable synthesis, experimental protocols for crystal structure determination, and presents an analysis of a closely related compound to offer valuable insights for researchers in the field.

Physicochemical Properties

This compound is a fluorinated derivative of the chromone-2-carboxylic acid scaffold. The introduction of a fluorine atom can significantly influence the molecule's physicochemical and pharmacological properties, including its metabolic stability and binding affinity to biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅FO₄ | [1] |

| Molecular Weight | 208.14 g/mol | [1] |

| Melting Point | 257-259 °C | [1] |

| CAS Number | 99199-59-4 |

Synthesis

A plausible synthetic route to this compound can be extrapolated from the synthesis of its reduced analogue, 6-fluorochroman-2-carboxylic acid, which starts from p-fluorophenol. The general steps would likely involve the synthesis of a substituted phenol, followed by a series of reactions to form the chromone ring and introduce the carboxylic acid group.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound would involve the following key experimental steps:

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. A common approach for small organic molecules is slow evaporation from a saturated solution.

Protocol:

-

Dissolve a small amount of purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) at a slightly elevated temperature to achieve saturation.

-

Filter the solution to remove any insoluble impurities.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the solution over several days to weeks for the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Protocol:

-

A selected single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

-

X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction data is processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

References

Solubility Profile of 6-Fluorochromone-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorochromone-2-carboxylic acid is a fluorinated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, formulation, and biological screening. This technical guide provides an overview of the known solubility characteristics of this compound and presents a general experimental protocol for its quantitative determination.

Qualitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate that the compound exhibits slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1] Due to its acidic nature, its solubility is expected to be higher in basic organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is necessary. The following section outlines a general and robust method for determining the solubility of this compound in various organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[2]

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for quantitative solubility determination.

Logical Relationships in Solubility Testing

The following diagram outlines the logical progression of solubility tests for an acidic organic compound like this compound.

Caption: Decision tree for solubility classification.

References

Technical Guide: Physicochemical Properties of 6-Fluorochromone-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting and boiling points of 6-Fluorochromone-2-carboxylic acid (CAS No: 99199-59-4). This compound is a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and fluorescent probes.[1]

Physicochemical Data

The melting and boiling points are critical parameters for the characterization and application of chemical compounds. The following table summarizes the reported values for this compound.

| Property | Value | Source(s) |

| Melting Point | 257-259 °C | [2][3][4] |

| 255-261 °C | [1] | |

| Boiling Point | 347.5 °C at 760 mmHg | [2] |

| 347.5 ± 42.0 °C (Predicted) | [4] |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the available literature, a general methodology for the synthesis of a related compound, 6-Fluorochromane-2-carboxylic acid, using this compound as a starting material, has been described. This provides insight into the handling and reactivity of the compound under specific experimental conditions.

General Procedure for the Synthesis of 6-Fluorobenzodihydropyran-2-carboxylic acid from 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid:

-

Reaction Setup: 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium on carbon (5% Pd/carbon, 50% aqueous content), and 500 mL of glacial acetic acid are placed in an autoclave.[5][6][7]

-

Inert Atmosphere: The autoclave is sealed and purged with nitrogen three times.[5][6][7]

-

Hydrogenation: The nitrogen is replaced with hydrogen, and the pressure is increased to 2.0 MPa. The reactor is then heated to 70–80°C.[5][6][7]

-

Reaction Monitoring: The hydrogen pressure is maintained at 2.0 MPa throughout the reaction. The reaction is considered complete when the hydrogen pressure in the autoclave remains stable for half an hour.[5][6][7]

-

Work-up: After completion, the autoclave is cooled, and the hydrogen is released. The reaction mixture is filtered to recover the Pd/C catalyst. The filtrate is concentrated under reduced pressure to remove the glacial acetic acid.[5][6][7]

-

Purification: The resulting concentrate is poured into petroleum ether and heated to yield a white crystalline solid. The solid is filtered and dried to give the final product.[5][6][7]

Applications and Logical Workflow

This compound serves as a key building block in the synthesis of more complex molecules with biological or diagnostic applications.[1] Its fluorinated structure can enhance the properties of the final compounds.[1] The following diagram illustrates its role in the development pipeline for pharmaceuticals and fluorescent probes.

Caption: Workflow of this compound as a synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS#:99199-59-4 | Chemsrc [chemsrc.com]

- 3. This compound 98 99199-59-4 [sigmaaldrich.com]

- 4. This compound | 99199-59-4 [chemicalbook.com]

- 5. 6-Fluorochromane-2-carboxylic acid CAS#: 99199-60-7 [m.chemicalbook.com]

- 6. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 6-Fluorochromane-2-carboxylic acid | 99199-60-7 [chemicalbook.com]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Fluorochromone-2-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorochromone-2-carboxylic acid, a fluorinated derivative of the chromone scaffold, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features and reactivity have made it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, offering detailed experimental protocols and a summary of its physicochemical properties. The chromone ring system, a benzopyran-4-one, is a common motif in a variety of natural products and pharmacologically active compounds, and the introduction of a fluorine atom at the 6-position can significantly modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Historical Context and Discovery

While a singular, definitive "discovery" paper for this compound is not readily apparent in a survey of readily available scientific literature, its development can be understood within the broader history of chromone synthesis and the increasing interest in fluorinated organic compounds in the latter half of the 20th century. The synthesis of the parent compound, chromone-2-carboxylic acid, has been known for much longer, with various methods developed over the years.

The specific synthesis of this compound appears to have been driven by its utility as a key intermediate in the preparation of more complex molecules, most notably the cardiovascular drug Nebivolol. Research and patent literature from the early 2000s onwards frequently cite this compound as a critical starting material. For instance, a 2005 publication by Yang et al. details a synthetic route starting from p-fluorophenol, indicating that the compound was of significant interest by this time.[1] Chinese patent CN104072470A also describes a preparation method starting from p-fluorophenol. The lack of a prominent, earlier "discovery" paper may suggest that its initial synthesis was either disclosed within a broader patent application focused on a final drug product or in less digitally-indexed chemical literature.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 99199-59-4 | [2] |

| Molecular Formula | C₁₀H₅FO₄ | [2] |

| Molecular Weight | 208.14 g/mol | [2] |

| Melting Point | 257-259 °C | [2] |

| Appearance | White to Almost white powder/crystal | |

| Purity | >97.0% (HPLC) |

Synthetic Pathways

The synthesis of this compound has been approached through several routes, generally involving the construction of the chromone ring from a suitably substituted phenol. The most commonly cited methods start with p-fluorophenol.

Synthesis from p-Fluorophenol

A prevalent synthetic strategy involves the reaction of p-fluorophenol with a C3-dielectrophile to construct the pyrone ring. One such method involves the following key transformations:

-

O-Alkylation of p-Fluorophenol: Reaction of p-fluorophenol with a reagent like dimethyl acetylenedicarboxylate.

-

Hydrolysis: Subsequent hydrolysis of the resulting ester.

-

Cyclization: Intramolecular Friedel-Crafts acylation to form the chromone ring.

The following diagram illustrates a generalized workflow for the synthesis of this compound from p-fluorophenol.

Caption: Synthesis workflow from p-fluorophenol.

Experimental Protocols

Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid from p-Fluorophenol (Method described in CN104072470A)

-

Step 1: Addition Reaction: p-Fluorophenol and dimethyl acetylenedicarboxylate are dissolved in methanol. An organic base is used as a catalyst to generate the crude dimethyl 2-(p-fluorophenoxy)fumarate.

-

Step 2: Hydrolysis: Without separation, an aqueous alkali solution is added to the reaction mixture to hydrolyze the diester. The hydrolysis temperature is maintained at 25-35°C for 2-3 hours. The reaction is then acidified to precipitate 2-(p-fluorophenoxy)fumaric acid, which is collected by filtration and dried.

-

Step 3: Cyclization: The obtained 2-(p-fluorophenoxy)fumaric acid is dissolved in concentrated sulfuric acid to effect cyclization, yielding 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Application in Drug Development

The primary driver for the synthesis of this compound is its role as a key intermediate in the synthesis of the antihypertensive drug, Nebivolol.[3] In the synthesis of Nebivolol, the chromone moiety is typically reduced to the corresponding chroman.

The following diagram illustrates the logical relationship of this compound as an intermediate.

References

A Technical Guide to the Biological Activity of 6-Fluorochromone-2-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochromone-2-carboxylic acid has emerged as a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules.[1] The incorporation of a fluorine atom at the 6-position of the chromone ring can significantly influence the physicochemical and pharmacological properties of the resulting derivatives, leading to compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the reported biological activities of this compound and its derivatives, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways are presented to facilitate further research and development in this area.

Introduction

Chromones, a class of oxygen-containing heterocyclic compounds, are known to exhibit a wide range of pharmacological activities. The functionalization of the chromone nucleus offers a strategy to develop novel therapeutic agents. This compound, in particular, has garnered attention as a valuable building block for the synthesis of molecules with enhanced biological profiles.[1] This guide will delve into the specific biological activities of derivatives synthesized from this core structure.

Anticancer Activity

Derivatives of 6-fluorochromone have been investigated for their potential as anticancer agents, with evidence suggesting that they may act as topoisomerase inhibitors.[2]

In Vitro and In Vivo Anticancer Activity of 6-Fluoro-2,7-disubstituted-3-formylchromones

A series of 6-fluoro-2,7-di-morpholino-/piperidino-/N-methylpiperazino-3-formylchromones have been synthesized and evaluated for their anticancer activity against Ehrlich ascites carcinoma (EAC) cells. These compounds have demonstrated promising anticancer activity in both in vitro and in vivo models, suggesting their potential as leads for the development of new anticancer drugs.[2]

Table 1: Anticancer Activity of 6-Fluoro-2,7-disubstituted-3-formylchromone Derivatives

| Compound ID | R1 | R2 | In Vitro Activity (EAC cells) | In Vivo Activity (EAC-bearing mice) |

| 17 | Morpholino | Morpholino | Promising | Promising |

| 18 | Piperidino | Piperidino | Promising | Promising |

| 19 | N-methylpiperazino | N-methylpiperazino | Promising | Promising |

Quantitative data such as IC50 values from the primary literature were not available in the public domain abstracts.

Proposed Mechanism of Action: Topoisomerase Inhibition

The anticancer activity of these 6-fluorochromone derivatives is hypothesized to be mediated through the inhibition of DNA topoisomerases.[2] Topoisomerases are crucial enzymes involved in DNA replication, transcription, and chromosome segregation, making them validated targets for cancer therapy.

Caption: Proposed mechanism of topoisomerase inhibition by 6-fluorochromone derivatives.

Experimental Protocols

-

Cell Culture: Ehrlich ascites carcinoma (EAC) cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the 6-fluorochromone derivatives for a specified period (e.g., 48 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of cell viability is calculated relative to untreated control cells.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase II, and the test compound at various concentrations in an appropriate assay buffer.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the topoisomerase-mediated DNA relaxation.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form.

Caption: Experimental workflow for anticancer activity evaluation.

Anti-inflammatory Activity

While specific studies on the anti-inflammatory activity of direct derivatives of this compound are limited in the readily available literature, the broader class of chromone amides has shown potential in modulating inflammatory responses.

Inhibition of Nitric Oxide (NO) Production

A series of chromone-based amide compounds have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity of Chromone Amide Derivatives (Representative Data)

| Compound ID | Structure | NO Inhibition EC50 (µM) |

| 5-9 | Chromone with amide side chain | 5.33 ± 0.57 |

| Ibuprofen | (Positive Control) | > 10 |

Data from a study on chromone amides, not specifically 6-fluoro derivatives, is presented for illustrative purposes.[3]

Proposed Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of chromone derivatives are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO.

Caption: Simplified NF-κB signaling pathway and potential inhibition by chromone derivatives.

Experimental Protocols

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plates are incubated for 24 hours.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

EC50 Calculation: The concentration of the compound that causes 50% inhibition of NO production (EC50) is calculated from the dose-response curve.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data highlight their potential as anticancer agents, possibly acting through topoisomerase inhibition, and as anti-inflammatory agents by modulating pathways such as NF-κB. Further research, including the synthesis of a broader range of derivatives and comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for future investigations in this exciting area of drug discovery.

References

Theoretical Insights into 6-Fluorochromone-2-carboxylic Acid: A Computational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochromone-2-carboxylic acid is a valuable scaffold in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the theoretical studies on this compound and its analogs. By leveraging computational chemistry, we can elucidate the structural, electronic, and spectroscopic properties of this molecule, offering critical insights for drug design and development. This document summarizes key quantitative data from theoretical analyses of the chromone scaffold, details the computational methodologies employed, and visualizes the typical workflow for such theoretical investigations. While direct theoretical studies on the 6-fluoro derivative are limited, this guide draws upon extensive research on closely related chromone compounds to provide a robust predictive framework.

Introduction

Chromones and their derivatives are a significant class of heterocyclic compounds with a wide array of biological activities.[2][3] The introduction of a fluorine atom at the 6-position of the chromone ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid group at the 2-position provides a crucial site for further chemical modifications and interactions.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like this compound at the atomic level. These computational methods allow for the prediction of molecular geometry, electronic structure, and spectroscopic signatures, which are essential for rational drug design. This guide will explore the theoretical underpinnings of this important molecule, providing a foundational understanding for researchers in the field.

Computational Methodologies

The theoretical data presented in this guide are derived from computational methods analogous to those applied to various chromone derivatives in the scientific literature.[2][3][4] These protocols are standard in the field of computational chemistry for the study of organic molecules.

Geometry Optimization

The initial step in the theoretical analysis involves the optimization of the molecular geometry. This is typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[4] Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[2]

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[2][3]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions.[2]

Spectroscopic Predictions

Computational methods can also predict various spectroscopic properties, which can be compared with experimental data for validation:

-

Infrared (IR) and Raman Spectra: Vibrational frequencies are calculated to predict the IR and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method.[2]

-

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts.[5][6]

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra in the ultraviolet-visible region.[1][7]

Theoretical Data Summary

The following tables summarize representative quantitative data for the chromone scaffold, based on theoretical studies of chromone-2-carboxylic acid and its derivatives. These values provide a baseline for understanding the properties of this compound.

Table 1: Optimized Geometrical Parameters (Representative Values)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (carbonyl) | 1.21 - 1.23 | ||

| C-O (ether) | 1.36 - 1.38 | ||

| C-C (aromatic) | 1.38 - 1.41 | ||

| O-C-C (pyrone ring) | 118 - 122 | ||

| C-C=O (pyrone ring) | 122 - 126 | ||

| Benzene ring planarity | ~0 | ||

| Carboxylic acid C=O | 1.20 - 1.22 | ||

| Carboxylic acid C-O | 1.34 - 1.36 | ||

| O=C-OH (carboxylic acid) | 122 - 125 |

Note: These are typical ranges observed in DFT calculations of chromone derivatives.

Table 2: Electronic Properties (Representative Values)

| Property | Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -2.0 to -3.0 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 2.0 to 4.0 Debye |

| Electronegativity (χ) | 4.2 to 5.3 eV |

| Chemical Hardness (η) | 2.0 to 2.5 eV |

Note: These values are indicative and can be influenced by substituents and the computational method used.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.

Caption: A flowchart of the computational chemistry workflow.

Conceptual Signaling Pathway Interaction

While this compound is an intermediate, its derivatives often target specific biological pathways. The following diagram conceptualizes how a derivative might interact with a generic signaling pathway, a common consideration in drug development.

Caption: A conceptual model of a drug-pathway interaction.

Conclusion

Theoretical studies provide an invaluable framework for understanding the molecular properties of this compound and its derivatives. By employing computational methodologies such as DFT, researchers can predict key structural and electronic parameters that are crucial for the design of novel therapeutic agents. The data and workflows presented in this guide serve as a foundational resource for scientists and professionals in the field of drug development, enabling a more rational and efficient approach to the discovery of new medicines. Further dedicated theoretical and experimental work on this compound will undoubtedly continue to unveil its full potential in medicinal chemistry.

References

- 1. Exploring flavone reactivity: A quantum mechanical study and TD-DFT benchmark on UV-vis spectroscopy | European Journal of Chemistry [eurjchem.com]

- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Nebivolol: An Application Note Utilizing 6-Fluorochromone-2-carboxylic Acid Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of Nebivolol, a selective β1-adrenergic receptor antagonist with vasodilatory properties. The synthetic strategy focuses on the utilization of the key intermediate, 6-fluorochromone-2-carboxylic acid, and its derivatives.

Introduction

Nebivolol is a cornerstone in the management of hypertension, distinguished by its dual mechanism of action: selective blockade of β1-adrenergic receptors and modulation of the nitric oxide (NO) pathway, leading to vasodilation.[1] The synthesis of this structurally complex molecule, which contains four stereocenters, presents significant challenges. A common and effective synthetic route employs 6-fluorochroman-2-carboxylic acid as a crucial starting material. This intermediate provides the foundational chroman ring system present in the final Nebivolol structure. The synthesis involves the resolution of racemic 6-fluorochroman-2-carboxylic acid into its respective enantiomers, which are then converted into key epoxide intermediates for a convergent synthesis of the target molecule.[2][3]

Synthetic Strategy Overview

The synthesis of Nebivolol from 6-fluorochroman-2-carboxylic acid can be broadly divided into the following key stages:

-

Esterification: The carboxylic acid is first converted to its corresponding methyl ester to facilitate subsequent reactions.

-

Chiral Resolution: The racemic methyl 6-fluorochroman-2-carboxylate is resolved into its (S)- and (R)-enantiomers. This is a critical step to ensure the correct stereochemistry in the final product. Enzymatic resolution is a modern and efficient method for this purpose.[4][5]

-

Reduction to Aldehyde: The resolved esters are selectively reduced to the corresponding aldehydes, which are immediate precursors to the epoxide intermediates.

-

Epoxide Formation: The chiral aldehydes are converted into diastereomerically pure epoxides. These epoxides are the key building blocks for the convergent synthesis.

-

Convergent Synthesis: The appropriate epoxide enantiomers are coupled with a suitable amine, typically benzylamine, followed by a second coupling reaction between the resulting amino-alcohol and the other epoxide enantiomer to construct the core structure of Nebivolol.

-

Deprotection: The protecting group on the secondary amine is removed to yield the final Nebivolol molecule.

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis of Nebivolol.

Protocol 1: Esterification of 6-Fluorochroman-2-carboxylic acid

This procedure describes the conversion of 6-fluorochroman-2-carboxylic acid to its methyl ester.

Materials:

-

6-Fluorochroman-2-carboxylic acid

-

Methanol

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate

-

Methylene chloride (DCM)

-

Sodium sulfate

-

Round bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 6-fluorochroman-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in methylene chloride (10 volumes) and wash with a saturated solution of sodium bicarbonate (2 x 5 volumes) and then with water (2 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-fluorochroman-2-carboxylate as an oil.

Protocol 2: Enantioselective Reduction and Epoxidation (Example for one enantiomer)

This protocol outlines the conversion of the chiral ester to the corresponding epoxide.

Materials:

-

(S)-methyl 6-fluorochroman-2-carboxylate

-

Diisobutylaluminium hydride (DIBAL-H) in toluene

-

Toluene (anhydrous)

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

Round bottom flask

-

Addition funnel

-

Rotary evaporator

Procedure:

-

Reduction to Aldehyde:

-

Dissolve (S)-methyl 6-fluorochroman-2-carboxylate (1.0 eq) in anhydrous toluene (10 volumes) in a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add DIBAL-H (1.1 eq, 1.0 M solution in toluene) dropwise via an addition funnel, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at -78 °C, followed by water.

-

Allow the mixture to warm to room temperature and filter through a pad of Celite.

-

Extract the filtrate with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-6-fluorochroman-2-carboxaldehyde. This intermediate can be prone to racemization and is often used immediately in the next step.[2]

-

-

Epoxide Formation:

-

In a separate flame-dried flask, suspend sodium hydride (1.2 eq) in anhydrous DMSO (5 volumes) under an inert atmosphere.

-

Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

-

Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear solution is formed.

-

Add a solution of the crude (S)-6-fluorochroman-2-carboxaldehyde (1.0 eq) in anhydrous DMSO (2 volumes) dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude epoxide can be purified by column chromatography on silica gel.

-

Protocol 3: Convergent Synthesis and Deprotection of Nebivolol

This protocol describes the coupling of the epoxide intermediates and the final deprotection step.

Materials:

-

(2S,αR)-6-fluoro-α-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-2-methanol (prepared by reacting the (S,R)-epoxide with benzylamine)

-

(2R,2'S)-6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-1-benzopyran

-

Ethanol

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas supply

-

Filtration apparatus

Procedure:

-

Coupling Reaction:

-

Dissolve (2S,αR)-6-fluoro-α-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-2-methanol (1.0 eq) and (2R,2'S)-6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-1-benzopyran (1.0 eq) in ethanol (10 volumes).

-

Heat the mixture to reflux and maintain for 12-16 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain crude N-benzyl Nebivolol.

-

-

Deprotection:

-

Dissolve the crude N-benzyl Nebivolol in methanol (15 volumes).

-

Add 10% Palladium on carbon (10% w/w) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude Nebivolol.

-

The crude product can be purified by recrystallization or column chromatography to yield pure Nebivolol.

-

Quantitative Data

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC, %) | Reference |

| 1 | Methyl 6-fluorochroman-2-carboxylate | 210.20 | 83 | >98 | [6] |

| 2 | (S)-6-fluorochroman-2-carboxaldehyde | 180.18 | - | - | [2] |

| 3 | (2S,2'R)-6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-1-benzopyran | 194.20 | ~90 (over 2 steps) | >99 | [2] |

| 4 | N-benzyl Nebivolol | 495.58 | 83 | 99.6 | [3] |

| 5 | Nebivolol | 405.44 | 67 | >99.5 | [7] |

Yields and purity are representative and may vary depending on the specific reaction conditions and purification methods used.

Visualizations

Nebivolol Synthesis Workflow

Caption: Synthetic pathway for Nebivolol from 6-fluorochroman-2-carboxylic acid.

Nebivolol Mechanism of Action

Caption: Dual mechanism of action of Nebivolol.

References

- 1. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

- 2. data.epo.org [data.epo.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US9090922B2 - Process for the preparation of nebivolol - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. US8927742B2 - Process for preparing Nebivolol - Google Patents [patents.google.com]

Application Notes and Protocols: 6-Fluorochromone-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Fluorochromone-2-carboxylic acid is a fluorinated heterocyclic compound that serves as a crucial intermediate and versatile building block in medicinal chemistry.[1] Its unique structure, featuring a chromone core, a carboxylic acid group, and a fluorine atom, provides a valuable scaffold for the synthesis of novel bioactive molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, making it an attractive moiety in drug design.[2] This document outlines the synthesis, key applications, and detailed experimental protocols related to this compound, highlighting its potential in developing therapeutics for a range of diseases, including those involving inflammation, cancer, and neurological disorders.[1]

Synthesis of Key Intermediates

A common and critical reaction involving this compound is its reduction to 6-Fluorochroman-2-carboxylic acid. This saturated analogue is a key intermediate in the synthesis of various pharmaceuticals, including the cardiovascular drug Nebivolol.[3][4] The synthesis is typically achieved through catalytic hydrogenation.

Caption: Workflow for the catalytic hydrogenation of the precursor.

Applications in Medicinal Chemistry

The chromone scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with diverse biological activities. The addition of a fluorine atom further modulates its properties for drug development.

Inhibition of Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE) is a serine protease implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[5][6] Overactivity of HNE leads to tissue destruction. Flavonoids and related heterocyclic compounds have been identified as inhibitors of HNE, making the 6-fluorochromone scaffold a promising starting point for the development of novel HNE inhibitors.[7]

Table 1: Inhibitory Activity of Selected Flavonoids against Elastase

| Compound | Type | Source Organism/Class | IC50 (µM) |

|---|---|---|---|

| Largamide B | Cyclic Depsipeptide | Lyngbya confervoides | 0.5[5] |

| Largamide A | Cyclic Depsipeptide | Lyngbya confervoides | 1.4[5] |

| Podachaenin | Sesquiterpene Lactone | Natural Product | 7.0[6] |

This table showcases the potential of natural scaffolds to inhibit elastase, suggesting that synthetic derivatives from building blocks like this compound could yield potent inhibitors.

Caption: General workflow for developing inhibitors from a building block.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis; its dysregulation is a hallmark of numerous cancers.[8][9] In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt ligand binding disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[10][11] Flavonoids have been shown to modulate this pathway, presenting an opportunity for developing anticancer agents from the 6-fluorochromone scaffold.

Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states.

Anticonvulsant Activity

Derivatives of heterocyclic systems, such as quinazolinones, have shown promising anticonvulsant properties.[12] The structural features of this compound make it a suitable starting material for synthesizing novel compounds to be tested for activity against neurological disorders like epilepsy.[1][13][14] The mechanism of action for many anticonvulsants involves the modulation of ion channels or enhancement of inhibitory neurotransmission via GABAergic systems.[12]

Table 2: Anticonvulsant Activity of Representative Quinazolin-4(3H)-one Derivatives

| Compound | R¹ Substituent | Dose (mg/kg) | Protection against PTZ-induced seizures (%) |

|---|---|---|---|

| 8b | p-CN-C₆H₄- | 150 | 100%[12] |

| 5b | m-NO₂-C₆H₄- | 150 | 83.33%[12] |

| 6b | β-naphthyl- | 150 | 83.33%[12] |

| 9a | H₂N- | 150 | 16.67%[12] |

This table shows structure-activity relationships for a related heterocyclic system, guiding the design of new derivatives from the 6-fluorochromone scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Fluorochroman-2-carboxylic Acid

This protocol is based on the catalytic hydrogenation of this compound.[15]

Materials:

-

6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (starting material)

-

Palladium on carbon (5% Pd/C, 50% wet)

-

Glacial acetic acid

-

Toluene

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge a 500 mL autoclave reactor with 10.0 g of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 0.5 g of Pd/C, and 150 mL of glacial acetic acid under a nitrogen atmosphere.[15]

-

Seal the autoclave and replace the nitrogen with hydrogen gas.

-

Pressurize the reactor with hydrogen to 2.0 MPa (approx. 15-20 kg).[15]

-

Heat the reaction mixture to 75-80°C and maintain for 30-35 hours, replenishing hydrogen as needed to maintain pressure.[15]

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once complete, cool the reactor, release the pressure, and filter the reaction mixture to remove the Pd/C catalyst. Wash the filter cake with 25 mL of acetic acid.[15]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.[15]

-

To the degassed residue, add toluene and an aqueous solution of NaOH (2.28 g in 30 mL water). Stir for 30 minutes and separate the aqueous and toluene layers.[15]

-

Acidify the aqueous layer with concentrated HCl until a solid precipitate forms.

-

Filter the solid, wash with water, and dry to yield the final product, 6-Fluorochroman-2-carboxylic acid.[15]

-

Expected Yield: Approximately 88-90% with >99% purity.[15]

Protocol 2: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This is a general protocol for determining the inhibitory activity of synthesized compounds against HNE.

Materials:

-

Human Neutrophil Elastase (HNE) enzyme

-

HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, with 0.5 M NaCl)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.

-

In a 96-well plate, add 10 µL of the test compound solution to each well. Include a positive control (known inhibitor) and a negative control (DMSO/buffer only).

-

Add 70 µL of assay buffer to all wells.

-

Add 10 µL of HNE enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the HNE substrate to each well.

-

Immediately measure the absorbance at 405 nm (for p-nitroanilide release) every minute for 20-30 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Anticonvulsant Screening (Pentylenetetrazole Model)

This is a representative in vivo protocol for assessing anticonvulsant activity, based on methods described for other heterocyclic compounds.[12] Note: All animal experiments must be conducted in accordance with approved ethical guidelines.

Materials:

-

Test animals (e.g., mice)

-

Test compounds (formulated in a suitable vehicle, e.g., saline with Tween 80)

-

Pentylenetetrazole (PTZ), a convulsant agent

-

Syringes for administration (intraperitoneal or oral)

-

Observation cages

Procedure:

-

Divide animals into groups (e.g., n=6-8 per group): a vehicle control group and several test groups receiving different doses of the compound (e.g., 50, 100, 150 mg/kg).

-

Administer the test compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneally).

-

After a set pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously) to all animals.

-

Immediately place each animal in an individual observation cage and observe for 30 minutes.

-

Record key parameters:

-

Latency: Time to the onset of the first seizure (clonic or tonic).

-

Seizure Severity/Number: Count the number of seizures.

-

Protection: Note the percentage of animals in each group that do not exhibit tonic-clonic seizures.

-

-

Analyze the data statistically to compare the treated groups with the vehicle control group. A significant increase in seizure latency or a decrease in seizure frequency/severity indicates potential anticonvulsant activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]

- 6. Sesquiterpene lactones as inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoids as inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional inhibition of β-catenin-mediatedWnt signaling by intracellular VHHantibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and evaluation of anticonvulsant and antimicrobial activities of 3-hydroxy-6-methyl-2-substituted 4h-pyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Synthesis of 6-Fluorochromone-2-carboxylic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-fluorochromone-2-carboxylic acid, a valuable intermediate in medicinal chemistry and drug discovery. Chromone scaffolds are present in a variety of biologically active compounds, and the introduction of a fluorine atom can significantly modulate their pharmacokinetic and pharmacodynamic properties. This protocol outlines a three-step synthesis commencing from readily available starting materials.

Chemical Synthesis Workflow

The synthesis of this compound is accomplished through a three-step process:

-

Michael Addition: The synthesis begins with a Michael addition reaction between p-fluorophenol and dimethyl acetylenedicarboxylate to form dimethyl 2-(p-fluorophenoxy)maleate.

-

Hydrolysis: The resulting diester is then hydrolyzed under basic conditions to yield 2-(p-fluorophenoxy)maleic acid.

-

Intramolecular Friedel-Crafts Acylation: Finally, the diacid undergoes an intramolecular Friedel-Crafts acylation reaction in the presence of a strong acid to yield the target compound, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-(p-fluorophenoxy)maleate

Materials:

-

p-Fluorophenol

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Triethylamine

-

Methanol, anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-fluorophenol (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 eq) to the solution.

-

Add dimethyl acetylenedicarboxylate (1.05 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure dimethyl 2-(p-fluorophenoxy)maleate.

Step 2: Synthesis of 2-(p-Fluorophenoxy)maleic acid

Materials:

-

Dimethyl 2-(p-fluorophenoxy)maleate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Water

Procedure:

-

Dissolve dimethyl 2-(p-fluorophenoxy)maleate (1.0 eq) in a solution of sodium hydroxide (2.5 eq) in water.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-(p-fluorophenoxy)maleic acid.

Step 3: Synthesis of this compound

Materials:

-

2-(p-Fluorophenoxy)maleic acid

-

Concentrated sulfuric acid or Polyphosphoric acid (PPA)

Procedure:

-

Carefully add 2-(p-fluorophenoxy)maleic acid (1.0 eq) in small portions to pre-heated concentrated sulfuric acid or polyphosphoric acid (10-20 eq by weight) at 80-90 °C with vigorous stirring.

-

Maintain the temperature and continue stirring for 2-4 hours.

-

Monitor the cyclization reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

A precipitate will form. Allow the ice to melt, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Data Presentation

| Step | Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | p-Fluorophenol | 112.11 | 0.1 | 11.21 | Dimethyl 2-(p-fluorophenoxy)maleate | 254.21 | 25.42 | 21.61 | 85 |

| DMAD | 142.11 | 0.105 | 14.92 | ||||||

| 2 | Dimethyl 2-(p-fluorophenoxy)maleate | 254.21 | 0.085 | 21.61 | 2-(p-Fluorophenoxy)maleic acid | 226.15 | 19.22 | 17.68 | 92 |

| 3 | 2-(p-Fluorophenoxy)maleic acid | 226.15 | 0.078 | 17.68 | This compound | 208.14 | 16.23 | 12.98 | 80 |

Biological Context: Potential Inhibition of the Arachidonic Acid Pathway

Chromone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory properties. One of the key pathways involved in inflammation is the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are central to this pathway. Chromone-based compounds have been investigated as inhibitors of these enzymes. While the specific biological targets of this compound are not extensively documented, its structural similarity to other known inhibitors suggests it may also modulate this pathway.

Caption: Potential inhibition of the arachidonic acid pathway by chromone derivatives.

Application Note: Purification of 6-Fluorochromone-2-carboxylic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 6-Fluorochromone-2-carboxylic acid via recrystallization. This method is designed to enhance the purity of the compound, a crucial step for its application in pharmaceutical synthesis, as a fluorescent probe, and in materials science.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its purity is paramount for reliable downstream applications and for ensuring the desired pharmacological and photophysical properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 99199-59-4 | [1] |

| Molecular Formula | C₁₀H₅FO₄ | [1] |

| Molecular Weight | 208.14 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 255-261 °C | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for the recrystallization of this compound using an ethanol/water solvent system. This choice is based on the general principle that carboxylic acids exhibit good solubility in alcohols and limited solubility in water, a common and effective combination for recrystallization.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Activated charcoal (optional, for colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Stir continuously and heat the mixture gently to facilitate dissolution.

-

If colored impurities are present, add a small amount of activated charcoal to the hot solution and stir for a few minutes.

-

-

Hot Filtration (if activated charcoal was used):

-

Preheat a second Erlenmeyer flask and a funnel.

-

Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

-

-

Inducing Crystallization:

-

To the hot, clear filtrate, add deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.

-

Add a few more drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution.

-

-

Cooling and Crystal Formation:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature below the melting point until a constant weight is achieved.

-

Expected Results

The recrystallization process is expected to yield this compound with enhanced purity. A comparison of the expected outcomes before and after recrystallization is provided in Table 2.

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | Off-white to light brown powder | White crystalline solid |

| Purity (HPLC) | Typically 95-98% | > 99% |

| Melting Point | Broad range (e.g., 250-258 °C) | Sharp range (e.g., 258-261 °C) |

| Yield | - | Typically 80-95% (dependent on initial purity) |

Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more hot solvent in small increments. If still insoluble, consider a different solvent system. |